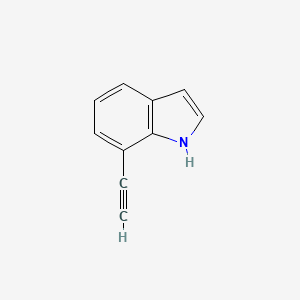

7-Ethynyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethynyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZUMLLSBKWXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 7-Ethynyl-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: 7-Ethynyl-1H-indole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne appended to the indole scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. The indole nucleus is a "privileged scaffold," frequently found in bioactive natural products and pharmaceuticals, while the ethynyl group serves as a key functional handle for a variety of powerful chemical transformations, including cycloadditions and cross-coupling reactions.[1][2][3] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound combines the aromatic, electron-rich indole system with the linear, reactive acetylenic moiety, resulting in a unique combination of chemical characteristics.

Chemical Structure

The molecule consists of a benzene ring fused to a pyrrole ring, forming the indole core.[4] An ethynyl group (-C≡CH) is substituted at the C7 position of the benzene portion of the scaffold. The planarity of the indole ring and the linear geometry of the alkyne are defining structural features.

Sources

An In-depth Technical Guide to 7-Ethynyl-1H-indole (CAS No. 1057670-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Versatility of the Ethynyl Group

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the design of novel therapeutic agents.[3][4][5] From anti-cancer agents to antivirals and anti-inflammatory drugs, the indole motif consistently appears in molecules that address significant healthcare challenges.[5][6][7]

This guide focuses on a particularly interesting derivative: 7-Ethynyl-1H-indole. The introduction of an ethynyl group at the 7-position of the indole ring imparts a unique set of reactive properties, opening up a plethora of synthetic possibilities. Terminal alkynes are highly versatile functional groups that can participate in a wide range of chemical transformations, most notably in the realm of "click chemistry" and bioorthogonal reactions.[1] This makes this compound a valuable building block for the synthesis of complex molecules, including novel drug candidates, molecular probes, and advanced materials.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in research and drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for the safe handling, storage, and application of this compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1057670-22-0 | [8][9] |

| Molecular Formula | C₁₀H₇N | [8][9] |

| Molecular Weight | 141.17 g/mol | [8] |

| IUPAC Name | This compound | [9] |

| SMILES | C#CC1=CC=CC2=C1NC=C2 | [8] |

| Purity | ≥97% (typical) | [8] |

| Storage | 4°C, stored under nitrogen | [8] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302, H315, H319, H335 | [9] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 | [8] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step. This approach offers a reliable and versatile route to the target compound.

Overall Synthetic Scheme

Caption: Synthetic route to this compound.

Part 1: Synthesis of the Starting Material: 7-Iodo-1H-indole

While 7-iodo-1H-indole is commercially available, it can also be synthesized from 1H-indole. A common method involves the iodination of indole, although regioselectivity can be a challenge. More controlled methods often start from substituted anilines. For the purpose of this guide, we will assume the availability of 7-iodo-1H-indole as the starting material.

Part 2: Sonogashira Coupling of 7-Iodo-1H-indole with Trimethylsilylacetylene

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10] Trimethylsilylacetylene is often used as a convenient and safer alternative to acetylene gas.[11]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-iodo-1H-indole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids. To this mixture, add triethylamine (Et₃N, 3.0 eq) followed by trimethylsilylacetylene (1.5 eq) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts. Wash the Celite pad with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, 7-((trimethylsilyl)ethynyl)-1H-indole, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.[11][12][13]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 7-((trimethylsilyl)ethynyl)-1H-indole (1.0 eq) in methanol (MeOH) in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting this compound can be further purified by column chromatography if necessary, though it is often obtained in high purity after this procedure.

Characterization and Spectroscopic Data

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

δ ~8.2-8.4 ppm (br s, 1H): NH proton of the indole ring.

-

δ ~7.6-7.8 ppm (d, 1H): Aromatic proton at the C4 position.

-

δ ~7.2-7.4 ppm (m, 2H): Aromatic protons at the C5 and C6 positions.

-

δ ~7.1-7.2 ppm (t, 1H): Proton at the C2 position of the indole ring.

-

δ ~6.5-6.6 ppm (t, 1H): Proton at the C3 position of the indole ring.

-

δ ~3.1-3.3 ppm (s, 1H): Acetylenic proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

δ ~136-138 ppm: C7a of the indole ring.

-

δ ~128-130 ppm: C3a of the indole ring.

-

δ ~120-125 ppm: Aromatic CH carbons (C4, C5, C6).

-

δ ~120-122 ppm: C2 of the indole ring.

-

δ ~110-115 ppm: C7 of the indole ring.

-

δ ~102-104 ppm: C3 of the indole ring.

-

δ ~80-85 ppm: Quaternary acetylenic carbon attached to the indole ring.

-

δ ~75-80 ppm: Terminal acetylenic carbon.

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹: N-H stretching of the indole ring.

-

~3300 cm⁻¹: C-H stretching of the terminal alkyne.

-

~2100 cm⁻¹: C≡C stretching of the alkyne (a sharp, weak band).

Mass Spectrometry (MS):

-

Expected [M]+: m/z = 141.0578 (for C₁₀H₇N).

Reactivity and Potential Applications in Drug Discovery and Chemical Biology

The synthetic utility of this compound stems from the reactivity of both the indole nucleus and the terminal alkyne.

Reactions of the Ethynyl Group

The terminal alkyne is a gateway to a multitude of chemical transformations:

-

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles. This highly efficient and specific reaction is a cornerstone of click chemistry and is widely used for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the extension of the molecular framework.[10][16]

-

Other Alkyne Reactions: The ethynyl group can also undergo hydration, hydroamination, and various cycloaddition reactions, providing access to a diverse range of chemical structures.

Bioorthogonal Chemistry

The ability of the ethynyl group to undergo highly specific reactions in complex biological environments makes this compound a potential candidate as a bioorthogonal probe.[1] It could be incorporated into a larger molecule and then selectively tagged with a fluorescent dye, affinity label, or other reporter molecule within a living system.

Caption: Bioorthogonal labeling workflow using an ethynyl probe.

Applications in Medicinal Chemistry

The 7-substituted indole scaffold is a valuable pharmacophore. The introduction of the ethynyl group at this position allows for the synthesis of novel indole derivatives with potential therapeutic applications. For instance, the ethynyl group can act as a rigid linker to position other functional groups in a specific orientation for optimal binding to a biological target. Furthermore, the triazole ring formed via click chemistry is a known bioisostere for various functional groups and can enhance the pharmacological properties of a molecule.[6][7][17][18]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, medicinal chemistry, and chemical biology. Its straightforward synthesis via Sonogashira coupling and the remarkable reactivity of the terminal alkyne open up a wide array of possibilities for the creation of novel and complex molecules. As the demand for sophisticated molecular tools and novel therapeutic agents continues to grow, the importance of synthons like this compound in driving innovation in these fields is undeniable. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

-

ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

-

Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]

-

Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1865–1875. [Link]

-

Lakshman, M. K., et al. (2008). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 27(6), 717-728. [Link]

-

Mishra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 71-83. [Link]

-

National Center for Biotechnology Information. (n.d.). Developing bioorthogonal probes to span a spectrum of reactivities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Retrieved from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. PubMed Central. [Link]

Sources

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP0120221A1 - Process for the preparation of 7-alkyl indoles - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Analytical Guide to 7-Ethynyl-1H-indole

This technical guide provides an in-depth exploration of the spectroscopic properties of 7-Ethynyl-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond data presentation, this guide elucidates the underlying principles and experimental considerations for the structural characterization of this molecule.

Introduction to this compound

This compound belongs to the indole family, a core scaffold in numerous natural products and pharmacologically active compounds. The introduction of an ethynyl group at the 7-position offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent research and development efforts.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₁₀H₇N, presents a unique combination of an aromatic indole ring system and a terminal alkyne. This combination dictates its characteristic spectroscopic signatures.

Spectroscopic Data Analysis

Due to the limited availability of experimentally acquired spectra in the public domain, this section presents predicted spectroscopic data, interpreted based on established principles of organic spectroscopy and comparison with related indole derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its seven protons. The chemical shifts are influenced by the aromaticity of the indole ring, the electron-withdrawing nature of the alkyne, and anisotropic effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | br s | 1H | N-H (H1) | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[4] |

| ~7.70 | d | 1H | H4 | This proton is ortho to the nitrogen and adjacent to a region of high electron density, leading to a downfield shift. |

| ~7.40 | t | 1H | H5 | This proton experiences coupling to both H4 and H6, resulting in a triplet. |

| ~7.25 | dd | 1H | H2 | The proton at the 2-position of the indole ring. |

| ~7.15 | d | 1H | H6 | This proton is ortho to the ethynyl group and will be influenced by its magnetic anisotropy. |

| ~6.60 | t | 1H | H3 | The proton at the 3-position of the indole ring. |

| ~3.40 | s | 1H | C≡C-H | The acetylenic proton signal is typically found in this region and appears as a sharp singlet.[5] |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~136.0 | C7a | Quaternary carbon at the fusion of the two rings. |

| ~129.0 | C3a | Quaternary carbon at the fusion of the two rings. |

| ~125.0 | C2 | Carbon in the pyrrole ring. |

| ~123.0 | C5 | Aromatic carbon in the benzene ring. |

| ~121.0 | C4 | Aromatic carbon in the benzene ring. |

| ~115.0 | C6 | Aromatic carbon in the benzene ring. |

| ~105.0 | C7 | Carbon bearing the ethynyl group. |

| ~103.0 | C3 | Carbon in the pyrrole ring. |

| ~83.0 | C ≡CH | Sp-hybridized carbon of the alkyne. |

| ~78.0 | C≡C H | Sp-hybridized carbon of the alkyne. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Strong, Sharp | N-H stretch | Characteristic of the indole N-H bond. |

| ~3300 | Strong, Sharp | ≡C-H stretch | Indicative of a terminal alkyne. |

| ~2100 | Medium, Sharp | C≡C stretch | Characteristic of a terminal alkyne. |

| ~1600-1450 | Medium-Strong | C=C aromatic stretch | Arising from the indole ring system. |

| ~750-700 | Strong | C-H out-of-plane bend | Characteristic of the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment | Rationale |

| 141 | 100 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound (C₁₀H₇N).[6] |

| 115 | ~40 | [M-C₂H₂]⁺ | Loss of the acetylene group is a likely fragmentation pathway. |

| 89 | ~20 | [C₇H₅N]⁺ | Further fragmentation of the indole ring. |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

NMR Data Acquisition Workflow

Expertise & Experience: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent dissolving power and the presence of a residual solvent peak that can be used for calibration. A 500 MHz spectrometer provides a good balance between resolution and accessibility for routine structural confirmation.[7]

IR Data Acquisition Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness: Recording a background spectrum is a critical self-validating step to eliminate atmospheric and instrumental interferences, ensuring that the observed absorption bands are solely from the sample.[8]

Mass Spectrometry Data Acquisition Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[9]

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.

-

Data System: The data system records the abundance of each ion at its respective m/z value to generate the mass spectrum.

Authoritative Grounding: The use of 70 eV for electron ionization is a long-established standard in mass spectrometry. This standardized energy allows for the comparison of spectra obtained on different instruments and the use of extensive spectral libraries for compound identification.[6][9]

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the unambiguous identification and characterization of this compound. By understanding the principles behind the spectroscopic techniques and following robust experimental procedures, researchers can confidently verify the structure and purity of this versatile building block, paving the way for its successful application in the synthesis of novel compounds for drug discovery and materials science.

References

-

JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. Retrieved from [Link]

-

Pereira, M. M. A., de Andrade, M. M., & de Almeida, M. V. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2851–2884. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. Retrieved from [Link]

-

Wang, F., & Wang, J. (2009). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. The Journal of Physical Chemistry A, 113(16), 4437–4443. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]

-

Ferreira, R., et al. (2013). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1.... ResearchGate. Retrieved from [Link]

-

Allen, F., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7659–7667. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

O'Brien, M. K., et al. (2025). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. Retrieved from [Link]

-

ChemRxiv. (2023). Improving Deep Neural Network in Predicting Electron Ionization Mass Spectra by Molecular Similarity-wise Sampling. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (2024). Comprehensive Theoretical Insights on Spectroscopic Characterization, Solvent Effect (Polar and Nonpolar) in Electronic behavior, Topological Insights, and Molecular Docking Prediction of Taurolidine. Retrieved from [Link]

-

Djoumbou-Feunang, Y., et al. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W664–W673. Retrieved from [Link]

-

ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

-

Goad, G. F., & Stein, S. E. (2024). Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. Journal of the American Society for Mass Spectrometry, 35(1), 1-10. Retrieved from [Link]

-

Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 649-660. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

de Graaf, R. A., & Behar, K. L. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Retrieved from [Link]

-

Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

Sources

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 7-Ethynyl-1H-indole for Researchers and Drug Development Professionals

Introduction: The Significance of 7-Ethynyl-1H-indole in Modern Drug Discovery

This compound is a heterocyclic aromatic compound featuring an indole nucleus substituted with an ethynyl group at the 7-position. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The incorporation of an ethynyl group, a small, rigid, and electron-rich moiety, can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding interactions. This unique combination of an indole core and an ethynyl substituent makes this compound a valuable building block in the synthesis of novel therapeutic agents, particularly in oncology and virology.[2]

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation options, and performance in high-throughput screening assays.[3] Stability, on the other hand, dictates its shelf-life, degradation pathways, and the potential for the formation of impurities that could affect safety and efficacy.[4] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both predicted data and detailed experimental protocols to empower researchers in their drug development endeavors.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both in vitro and in vivo systems. While experimental data for this compound is not extensively available in the public domain, we can leverage computational models to predict its solubility in a range of common solvents. These predictions provide a valuable starting point for solvent selection in synthesis, purification, and formulation.

Predicted Solubility Data

The following table summarizes the predicted aqueous and organic solvent solubility of this compound. The aqueous solubility was predicted using the SwissADME web tool, which employs a consensus of multiple predictive models.[4][5][6][7][8] The organic solvent solubility is qualitatively estimated based on the "like dissolves like" principle, considering the molecule's overall non-polar character.

| Solvent | Solvent Type | Predicted Solubility (Aqueous) | Qualitative Solubility (Organic) | Rationale for Organic Solubility Prediction |

| Water | Polar Protic | LogS: -2.86 (Poorly soluble) | - | The indole ring and ethynyl group contribute to the molecule's hydrophobicity. |

| Methanol | Polar Protic | - | Moderately Soluble | The polar hydroxyl group can interact with the indole N-H, but the overall non-polar character of the molecule limits high solubility. |

| Ethanol | Polar Protic | - | Moderately Soluble | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | - | Soluble | The polar carbonyl group can interact with the N-H group, and the overall less polar nature compared to alcohols enhances solubility. |

| Dichloromethane (DCM) | Non-polar | - | Highly Soluble | The non-polar nature of DCM is well-suited to dissolve the largely hydrophobic this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Highly Soluble | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Highly Soluble | Similar to DMSO, DMF is a high-boiling polar aprotic solvent with excellent solvating properties. |

| Ethyl Acetate | Moderately Polar | - | Soluble | Offers a good balance of polarity to interact with the indole N-H while effectively solvating the hydrophobic regions. |

| Toluene | Non-polar | - | Soluble | The aromatic nature of toluene facilitates pi-pi stacking interactions with the indole ring system. |

| Hexane | Non-polar | - | Sparingly Soluble | While non-polar, the lack of any polar functionality in hexane limits its ability to interact with the indole N-H group, leading to lower solubility compared to other non-polar solvents. |

Note: The predicted LogS value from SwissADME indicates that this compound is poorly soluble in water.[4][5][6][7][8] This is consistent with the hydrophobic nature of the indole ring system.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.

1. Materials:

-

This compound (purity >99%)

-

Selected solvents (HPLC grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Stock Solution for Calibration Curve: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

-

HPLC Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) in a gradient or isocratic elution. The detection wavelength should be set at the λmax of this compound.

-

Generation of Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by sampling at different time points.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into an HPLC vial. Immediately dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the concentration of this compound using the calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Causality Behind Experimental Choices:

-

Purity of Compound: Using a highly pure compound is crucial to avoid erroneous solubility measurements due to the presence of impurities.

-

Shake-Flask Method: This method ensures that a true thermodynamic equilibrium is reached between the solid and the solution, providing the most accurate and reliable solubility data.

-

Temperature Control: Solubility is highly dependent on temperature; therefore, maintaining a constant temperature is essential for reproducible results.

-

HPLC Quantification: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accurate measurements even at low solubility levels.

-

Syringe Filtration: This step is critical to remove any undissolved microparticles that could interfere with the HPLC analysis and lead to an overestimation of solubility.

Visualization of Solubility Principles

Caption: Molecular interactions governing the solubility of this compound in different solvent types.

Part 2: Stability Profile of this compound

Assessing the stability of a drug candidate is a critical step in its development. Forced degradation studies are employed to identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species. The ethynyl group can also be a site of oxidative cleavage.

-

Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the ethynyl group may undergo hydration under certain acidic conditions, potentially leading to the formation of a ketone.

-

Photodegradation: Aromatic and conjugated systems like this compound can absorb UV light, leading to photochemical reactions and degradation.[9]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

Photostability chamber

-

Oven

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

LC-MS system for identification of degradation products

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). Also, subject a solution of the compound to the same conditions.

-

Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method. The use of a PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.

-

Analyze the samples by LC-MS to determine the mass of the degradation products to aid in their identification.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each condition.

-

Determine the retention times and peak areas of the degradation products.

-

Propose the structures of the major degradation products based on the LC-MS data and known reactivity of the indole and ethynyl moieties.

-

Self-Validating System:

-

Control Samples: The use of control samples (unstressed and dark controls) is essential to differentiate between degradation due to the stress condition and any inherent instability of the compound in the solvent.

-

Mass Balance: The sum of the amount of the remaining parent compound and the amount of all degradation products should be close to 100% of the initial amount of the compound. This ensures that all significant degradation products are being detected.

Visualization of a Forced Degradation Workflow

Caption: A workflow for conducting forced degradation studies on this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, a compound of significant interest in contemporary drug discovery. While experimental data remains limited, the provided predicted solubility data serves as a valuable starting point for experimental design. The detailed protocols for determining thermodynamic solubility and conducting forced degradation studies offer researchers robust, self-validating methodologies to generate the critical data needed to advance their research and development programs. By systematically evaluating these key physicochemical properties, scientists can make more informed decisions regarding lead optimization, formulation development, and the overall progression of this compound-based drug candidates.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

-

SwissADME. Swiss Institute of Bioinformatics. Available from: [Link]

- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.

-

ChemAxon. Solubility Predictor. Available from: [Link]

-

ACD/Labs. Percepta. Available from: [Link]

-

Forced Degradation Studies - MedCrave online. (2016). Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. Available from: [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Available from: [Link]

-

Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors - PubMed. Available from: [Link]

-

Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. Available from: [Link]

-

Hydrolysis under basic medium - Chemistry Stack Exchange. (2019). Available from: [Link]

-

The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System - PMC - NIH. Available from: [Link]

-

Photostability testing theory and practice - Q1 Scientific. (2021). Available from: [Link]

Sources

- 1. Enhancing the photostability of poly(phenylene ethynylene) for single particle studies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]

- 5. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 6. Molecular Modelling Group [molecular-modelling.ch]

- 7. SwissADME [swissadme.ch]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. q1scientific.com [q1scientific.com]

- 10. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 7-Ethynyl-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract: 7-Ethynyl-1H-indole is a deceptively simple yet powerful molecular scaffold that has become an invaluable tool for researchers in medicinal chemistry and materials science. Its structure marries the privileged indole core, a cornerstone of numerous biologically active compounds, with the versatile reactivity of a terminal alkyne. This guide traces the history of this compound not as a single "discovery" event, but as the culmination of synthetic advancements that overcame the inherent challenges of C7-indole functionalization. We will explore the pivotal development of precursor synthesis, the transformative impact of palladium-catalyzed cross-coupling reactions, and the modern applications that these breakthroughs have enabled. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis and utility of this key building block.

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most significant heterocyclic structures in drug discovery.[1][2][3] It is the core of the essential amino acid tryptophan and is found in a vast array of natural products and pharmaceuticals, including anticancer agents like vincristine, the antihypertensive drug reserpine, and antimigraine triptans.[3][4] The indole scaffold's unique electronic properties and its ability to participate in hydrogen bonding make it a superb pharmacophore for interacting with biological targets.

While substitutions at the C2, C3, and N1 positions are well-established, functionalization at the C7 position of the benzene ring portion has historically presented a greater synthetic challenge.[5][6] However, C7 substitution offers a crucial vector for modulating a molecule's steric and electronic properties, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. The introduction of an ethynyl (-C≡CH) group at this position is particularly strategic, as it provides a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and serves as a key structural element in many modern therapeutics, particularly kinase inhibitors.

The Synthetic Challenge: The Road to 7-Substituted Indoles

The direct functionalization of the indole C7 position is complicated by the electronic nature of the ring system. The pyrrole moiety is electron-rich, making the C3 position the most nucleophilic and thus the most common site for electrophilic aromatic substitution.[7] Consequently, accessing C7-substituted indoles requires multi-step strategies that often begin with pre-functionalized aniline precursors or employ advanced C-H activation techniques.

A robust and widely adopted strategy for introducing functionality at the C7 position involves the synthesis of a 7-halo-1H-indole (typically 7-bromo- or 7-iodo-1H-indole). This halogen atom then serves as a synthetic handle for subsequent cross-coupling reactions. While various methods exist, a common approach involves the Heck cyclization of a suitably substituted aniline.[5][6][8] The availability of 7-iodoindole as a commercial starting material has significantly streamlined this process for many researchers.[9]

The Breakthrough: Palladium-Catalyzed Synthesis of this compound

The "discovery" of this compound is intrinsically linked to the development and popularization of the Sonogashira cross-coupling reaction . This powerful transformation, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, became the definitive method for installing the ethynyl group onto the 7-position of the indole core.[10][11][12]

The overall synthetic workflow is a textbook example of modern organic synthesis: protecting group strategy coupled with a robust cross-coupling reaction.

Step 1: The Sonogashira Coupling

The core of the synthesis involves coupling 7-iodo-1H-indole with a protected form of acetylene, most commonly trimethylsilylacetylene (TMSA) .

-

Expertise & Causality: Why use TMSA instead of acetylene gas?

-

Safety and Handling: Acetylene is a flammable and explosive gas, making it difficult and hazardous to handle in a standard laboratory setting. TMSA is a liquid with a convenient boiling point, allowing for precise measurement and addition.

-

Preventing Homocoupling: The acidic proton of a terminal alkyne can lead to a common side reaction called Glaser coupling (or Hay coupling), where two alkyne molecules couple to form a diyne.[13] The trimethylsilyl (TMS) group protects this proton, effectively preventing this side reaction and improving the yield of the desired cross-coupled product.[14]

-

The reaction is catalyzed by a palladium(0) complex, often generated in situ, with a copper(I) salt (e.g., CuI) acting as a crucial co-catalyst.[15] An amine base, such as triethylamine or diisopropylamine, is required both to neutralize the HX generated and to act as a ligand and solvent.

Protocol 3.1.1: Synthesis of 7-((Trimethylsilyl)ethynyl)-1H-indole

This protocol is a representative synthesis adapted from established procedures in organic chemistry.[16][17]

-

System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-iodo-1H-indole (1.0 equiv).

-

Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (CuI, 0.06 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (Et₃N, approx. 10 mL per mmol of indole). Add trimethylsilylacetylene (1.5 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-((trimethylsilyl)ethynyl)-1H-indole as a solid.

-

Trustworthiness: The progress of the reaction is monitored by chromatographic methods to ensure the endpoint is reached without unnecessary heating, which could lead to side products. The final purification step ensures the isolation of a high-purity intermediate, validated by NMR and MS analysis.

Step 2: Silyl Group Deprotection

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is typically a high-yielding and straightforward transformation.[18]

-

Expertise & Causality: The choice of deprotection reagent depends on the overall functional group tolerance of the molecule.

-

Base-mediated: Mild bases like potassium carbonate (K₂CO₃) in methanol are very effective and economical.[19] The methoxide ion is the active nucleophile that attacks the silicon atom.

-

Fluoride-mediated: For more sensitive substrates or more robust silyl groups (like TIPS), a fluoride source such as tetrabutylammonium fluoride (TBAF) is the reagent of choice.[20][21] The high affinity of silicon for fluoride drives this reaction.

-

Protocol 3.2.1: Synthesis of this compound

-

Dissolution: Dissolve 7-((trimethylsilyl)ethynyl)-1H-indole (1.0 equiv) in methanol (approx. 20 mL per mmol).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC (the product is typically more polar than the starting material). The reaction is usually complete within 1-3 hours.[19]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If necessary, the product can be further purified by flash chromatography, though it is often obtained in high purity after work-up.

| Step | Reactant | Product | Typical Yield | Key Reagents |

| 1 | 7-Iodo-1H-indole | 7-((Trimethylsilyl)ethynyl)-1H-indole | 85-95% | Pd(PPh₃)₂Cl₂, CuI, Et₃N, TMSA |

| 2 | 7-((Trimethylsilyl)ethynyl)-1H-indole | This compound | >95% | K₂CO₃, Methanol |

Applications in Drug Discovery and Beyond

The availability of this compound has had a significant impact on medicinal chemistry.[22] The C7-ethynyl group serves as a versatile anchor point and a key pharmacophoric element.

-

Kinase Inhibitors: Many modern kinase inhibitors utilize a substituted indole or azaindole core. The C7-ethynyl group can extend into specific binding pockets of the kinase enzyme, forming critical interactions that enhance potency and selectivity.

-

"Click Chemistry" Building Block: As a terminal alkyne, it is a perfect substrate for CuAAC reactions. This allows for the rapid and efficient conjugation of the indole scaffold to other molecules containing an azide group, facilitating the creation of large libraries of compounds for high-throughput screening in drug discovery.

-

Materials Science: Arylalkynes are important building blocks for creating conjugated organic materials with interesting electronic and photophysical properties. This compound can be incorporated into polymers and macrocycles for applications in organic electronics.

Conclusion

The story of this compound is a testament to the enabling power of synthetic methodology. While its structure is simple, its synthesis was not trivial until the advent and refinement of palladium-catalyzed cross-coupling reactions. The development of a reliable pathway via 7-haloindole precursors and the strategic use of protecting group chemistry for the Sonogashira coupling have transformed this molecule from a synthetic challenge into a readily accessible and highly valuable tool. Its impact is continually demonstrated in the discovery of new medicines and advanced materials, solidifying its place as a cornerstone in the modern chemist's toolbox.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

-

Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions - ResearchGate. (n.d.). Available at: [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018). Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Available at: [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

-

Shaikh, I. A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts . MDPI. Available at: [Link]

-

Demont, E., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position . Sci-Hub. Available at: [Link]

-

Boufroura, H., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . Molecules, 23(11), 2997. Available at: [Link]

-

7-Iodo-1H-indole-3-carbonitrile - Semantic Scholar. (2015). Available at: [Link]

-

Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Available at: [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes . (n.d.). Available at: [Link]

-

Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position . Organic Letters, 18(15), 3778–3781. Available at: [Link]

-

Sonogashira coupling of compounds 7 with trimethylsilylacetylene - ResearchGate. (n.d.). Available at: [Link]

-

Wang, T., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization . Organic Letters, 23(15), 5849–5853. Available at: [Link]

-

Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction . Tetrahedron Letters, 54(17), 2202-2204. Available at: [Link]

-

Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters, 5(11), 1841–1844. Available at: [Link]

-

Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation . ECSOC-5. Available at: [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? - ResearchGate. (2016). Available at: [Link]

-

Wang, H., et al. (2015). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles . Organic Letters, 17(19), 4746–4749. Available at: [Link]

-

Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review . The Open Medicinal Chemistry Journal, 15. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review - ResearchGate. (2021). Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry . Molecules, 28(14), 5483. Available at: [Link]

-

Sharma, V., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies . Current Topics in Medicinal Chemistry, 21(29), 2603-2637. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 14. mdpi.org [mdpi.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 22. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Novel Indole Derivatives: A Technical Guide for Drug Discovery Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry, underpinning the structure of a multitude of natural products and synthetic compounds with profound biological significance.[1][2] Its inherent ability to mimic peptide structures and engage in reversible binding with a diverse array of enzymes has cemented its status as a fertile ground for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities of novel indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource encompassing mechanistic insights, validated experimental protocols, and critical structure-activity relationship (SAR) data.

Anticancer Activity: Targeting the Pillars of Malignancy

Indole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[[“]][5]

Mechanism of Action: Disruption of Key Oncogenic Pathways

A significant body of research highlights the ability of indole derivatives to interfere with pivotal signaling cascades frequently dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[6] Several indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to effectively inhibit this pathway.[3][6][7] For instance, a (3-chloroacetyl)-indole derivative demonstrated potent and specific inhibition of Akt, leading to the downstream suppression of mTOR.[6] This inhibition can induce cell cycle arrest and autophagy.[6]

-

NF-κB Signaling Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[8] Indole-3-carbinol (I3C) has been shown to suppress the activation of NF-κB induced by various stimuli, including tumor necrosis factor (TNF).[8] This suppression is achieved by inhibiting the activation of IκBα kinase (IKK), which is essential for the release and nuclear translocation of NF-κB.[8]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.[9] A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Signaling Pathway Diagrams:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel indole derivatives.

Caption: Modulation of the NF-κB signaling pathway by novel indole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

Position 5 Substituents: The introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or a nitro group (-NO2), at the 5-position of the indole ring has been shown to enhance anticancer activity. This is attributed to the altered electronic properties of the indole nucleus, which can improve binding affinity to target proteins.

-

N-Substitution: Modification at the N1-position of the indole ring with alkyl or aryl groups can influence the lipophilicity and steric hindrance of the molecule. These changes can affect cell membrane permeability and interactions with target enzymes. For instance, N-methylation has been reported to significantly increase the potency of certain indole derivatives.

-

Substituents at Other Positions: The specific substituents at other positions of the indole core and on appended side chains also play a critical role in determining the anticancer profile, including selectivity towards different cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the novel indole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[5][11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][7]

Mechanism of Action: Multi-pronged Attack on Microbial Cells

The antimicrobial effects of indole derivatives are often attributed to their ability to:

-

Disrupt Cell Membranes: The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

-

Inhibit Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to conventional antimicrobial agents.

-

Interfere with Key Enzymes: Indole-based compounds can inhibit essential microbial enzymes, such as those involved in fatty acid synthesis (e.g., FabH), disrupting vital metabolic processes.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indole derivatives is closely tied to their structural features.

-

Substitution at the Indole Nitrogen: The presence of a free N-H group in the indole ring has been found to be crucial for antibacterial activity against certain strains like K. pneumoniae, E. coli, and P. aeruginosa.[12]

-

Heterocyclic Substituents: The incorporation of other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, has been shown to enhance the antimicrobial properties of indole derivatives.[7][13]

-

Side Chain Modifications: The nature and length of side chains attached to the indole core can influence the compound's interaction with microbial targets and its overall antimicrobial spectrum.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[14]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the novel indole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[12] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted indole derivative. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[12]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the indole derivative at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Antioxidant and Anti-inflammatory Activities: Combating Oxidative Stress and Inflammation

Many chronic diseases are associated with oxidative stress and inflammation. Indole derivatives have demonstrated significant antioxidant and anti-inflammatory properties, making them promising candidates for the development of therapies for these conditions.[15]

Mechanism of Action

-

Antioxidant Activity: Indolic compounds are efficient free radical scavengers, protecting lipids and proteins from peroxidation.[6][15] Their antioxidant efficacy is influenced by the indole structure.

-

Anti-inflammatory Activity: Indole derivatives can modulate key inflammatory pathways, such as the NF-κB and cyclooxygenase-2 (COX-2) pathways.[16] Some derivatives exhibit dual inhibition of COX and lipoxygenase (LOX) enzymes, which may reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of selected novel indole derivatives from recent literature.

Table 1: Anticancer Activity of Novel Indole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | Tubulin Polymerization Inhibition | [16] |

| Compound 15 | LOX-IMVI (Melanoma) | 1.02 | EGFR and BRAFV600E Inhibition | [16] |

| Compound 27 | HeLa (Cervical Cancer) | 4 | Dual Anticancer and Antioxidant | [16] |

| Compound 4 | Various Human Cancer Cell Lines | 0.006 - 0.035 | Dual Tubulin and TrxR Inhibition | [16] |

| Compound 18 | HeLa (Cervical Cancer) | 0.24 | Tubulin Polymerization Inhibition | [10] |

| Compound 8g | PC-3 (Prostate Cancer) | - | Tubulin Polymerization Inhibition | [17] |

Table 2: Antimicrobial Activity of Novel Indole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Compound Class | Reference |

| Compound 2h | S. aureus (MRSA) | 6.25 | Indole-Thiadiazole | [7] |

| Compound 3d | S. aureus (MRSA) | 6.25 | Indole-Triazole | [7] |

| Compound 3b | S. aureus | 0.94 - 3.87 (µM) | Indole Diketopiperazine | [1] |

| Compound 3c | E. coli | 0.94 - 3.87 (µM) | Indole Diketopiperazine | [1] |

| Compound 6f | C. albicans | 2 | Indole-Triazole Conjugate | [12] |

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases